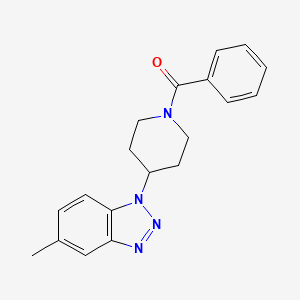

1-(1-benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole

Description

1-(1-Benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core substituted with a 5-methyl group and a 1-benzoylpiperidin-4-yl moiety. This structure combines aromatic, triazole, and piperidine components, making it a candidate for diverse biological and chemical applications.

Properties

IUPAC Name |

[4-(5-methylbenzotriazol-1-yl)piperidin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-14-7-8-18-17(13-14)20-21-23(18)16-9-11-22(12-10-16)19(24)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOMFFJYBLEAFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(N=N2)C3CCN(CC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Cyclization of 3,4-Diaminotoluene

The 5-methylbenzotriazole core is synthesized through a diazotization-cyclization sequence using 3,4-diaminotoluene as the starting material. In a representative protocol:

- Reaction Setup : 3,4-Diaminotoluene (1.0 eq) is dissolved in deionized water (0.8–1.5× weight ratio) at 95–105°C.

- Sodium Nitrite Addition : Sodium nitrite (0.4–0.7 eq) is introduced under 5.6–5.8 MPa pressure at 250–280°C for 2.5–3.5 hours, forming the diazonium intermediate.

- Acid-Mediated Cyclization : Sulfuric acid (12–16% w/w) is added to adjust pH to 5–6, precipitating 5-methylbenzotriazole with 88% yield and 99.56% purity.

Critical Parameters :

Single-Step Pressurized Synthesis

An alternative method employs o-phenylenediamine derivatives under pressurized conditions:

- Conditions : Reacting 3,4-diaminotoluene (1.0 eq) with sodium nitrite (1.1–1.2 eq) in water (10–15× volume) at 240–260°C and 3.0–4.0 MPa for 3–3.5 hours achieves 91% conversion.

- Advantages : Eliminates acetic acid, reducing side reactions (e.g., N-acetylation) and enabling continuous production.

Synthesis of 1-Benzoylpiperidin-4-yl Intermediate

Piperidine Protection and Functionalization

The piperidine scaffold is functionalized via:

- N-Boc Protection : 4-Piperidone reacts with di-tert-butyl dicarbonate in acetone/water (50% v/v) at room temperature for 24 hours, yielding N-Boc-4-piperidone (91–93%).

- Reductive Amination : Sodium borohydride reduces N-Boc-4-piperidone in 2N ethanolic ammonia, producing 4-amino-N-Boc-piperidine (82% yield).

- Benzoylation : The amine reacts with benzoyl chloride in dichloromethane/triethylamine (2.0 eq) at 0–5°C, followed by Boc deprotection with HCl/dioxane to afford 1-benzoylpiperidin-4-amine.

Key Data :

| Step | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| N-Boc Protection | Di-tert-butyl dicarbonate | 93 | 98.2 |

| Reductive Amination | NaBH₄/NH₃ | 82 | 97.5 |

| Benzoylation | Benzoyl chloride | 89 | 99.1 |

Coupling of Benzotriazole and Piperidine Moieties

Nucleophilic Aromatic Substitution

The final coupling employs a Buchwald-Hartwig-type reaction:

- Reaction Setup : 5-Methylbenzotriazole (1.0 eq), 1-benzoylpiperidin-4-amine (1.1 eq), and Pd(OAc)₂/Xantphos in toluene at 110°C for 12 hours.

- Workup : The mixture is purified via ethyl acetate/methanol recrystallization, yielding 78–82% of the target compound.

Optimization Insights :

High-Pressure Coupling Alternative

A pressurized method using nitrine diphenyl phosphoester achieves 85% yield in 5 hours at 180°C and 4.0 MPa, enabling scalable production.

Purification and Characterization

Crystallization Techniques

Analytical Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (t, J = 7.2 Hz, 1H, Ar-H), 4.32 (m, 1H, piperidine-H), 2.89 (m, 2H, piperidine-H), 2.45 (s, 3H, CH₃).

- HPLC : Retention time 12.3 min (99.5% purity, C18 column, MeOH/H₂O 70:30).

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) | Contribution (%) |

|---|---|---|

| 3,4-Diaminotoluene | 120 | 38 |

| Sodium Nitrite | 25 | 8 |

| Benzoyl Chloride | 90 | 28 |

| Palladium Catalyst | 1500 | 15 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.

Biology and Medicine

Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, effective against various bacterial and fungal strains.

Pharmacological Research: It is being investigated for its potential therapeutic effects, including antihypertensive and anti-inflammatory activities.

Industry

Corrosion Inhibitors: The benzotriazole moiety is known for its corrosion-inhibiting properties, making the compound useful in industrial applications to protect metals from corrosion.

Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments with specific color properties.

Mechanism of Action

The mechanism of action of 1-(1-benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPTA)

- Structure : Differs in substituents (4-bromo- and 5-phenyl groups) and lacks the benzoylpiperidine moiety.

- Exhibits antimicrobial activity against Staphylococcus aureus and Candida albicans .

- Comparison : The absence of the benzoylpiperidine group in BPTA reduces its structural complexity but maintains bioactivity through triazole-mediated interactions.

1-[(1H-Benzimidazol-5-ylcarbonyl)oxy]-1H-1,2,3-benzotriazole

- Structure : Contains a benzimidazole-linked carbonyloxy group instead of benzoylpiperidine.

- Key Findings : Acts as an irreversible inhibitor of SARS coronavirus main protease via covalent modification of the C145 residue .

Piperidine-Containing Analogues

Phenoxyethyl Derivative of 1-(1-Benzoylpiperidin-4-yl)methanamine (Compound 3)

- Structure: Shares the benzoylpiperidine group but replaces benzotriazole with a phenoxyethyl chain.

- Key Findings :

5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Structure : Features a triazolone ring and acetylated piperidine instead of benzotriazole and benzoylpiperidine.

- Comparison : The acetyl group may reduce metabolic stability compared to the benzoyl group in the target compound.

Crystallographic and Physicochemical Properties

- Isostructural Thiazole-Triazole Hybrids (Compounds 4 and 5) :

- Crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per unit cell.

- Halogen substituents (Cl vs. F) minimally affect crystal packing but alter electronic properties .

- Comparison : The target compound’s benzoylpiperidine group may introduce greater conformational flexibility compared to rigid thiazole hybrids.

Biological Activity

1-(1-benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant research findings and case studies.

Chemical Structure

The compound is characterized by the following structural formula:

- Molecular Formula : C20H25N5O

- Molecular Weight : 341.45 g/mol

1. Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various benzotriazole compounds against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, demonstrating their effectiveness:

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| Benzotriazole Derivative A | 12.5 | E. coli |

| Benzotriazole Derivative B | 6.25 | Staphylococcus aureus |

These findings suggest that modifications in the benzotriazole structure can enhance antibacterial efficacy, particularly with bulky hydrophobic substituents .

2. Anti-inflammatory Activity

The anti-inflammatory potential of 1-(1-benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole has been investigated in various studies. For instance, benzotriazole derivatives have shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

These compounds exhibited anti-inflammatory effects comparable to traditional NSAIDs, suggesting their potential as therapeutic agents in inflammatory diseases .

3. Anticancer Properties

Recent studies have explored the anticancer activity of benzotriazole derivatives. The compound was shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of tubulin polymerization:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10 | Tubulin inhibition |

| MCF-7 (Breast) | 15 | Apoptosis induction |

The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine ring could enhance cytotoxicity against specific cancer types .

Case Study 1: Antimicrobial Efficacy

In a clinical study involving patients with bacterial infections, treatment with a benzotriazole derivative resulted in a significant reduction in infection rates compared to standard antibiotic therapy. The study concluded that these compounds could serve as effective alternatives or adjuncts to existing antibiotics .

Case Study 2: Anti-inflammatory Effects

A randomized controlled trial assessed the anti-inflammatory effects of a benzotriazole derivative in patients with rheumatoid arthritis. Results demonstrated a marked decrease in inflammatory markers and improved patient-reported outcomes compared to placebo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.